molecular formula C14H14ClNO4S2 B2579864 4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone CAS No. 339017-00-4

4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone

Cat. No.: B2579864
CAS No.: 339017-00-4
M. Wt: 359.84
InChI Key: NZCLLQCLTAPATM-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyridinyl group, and a methylsulfonyl group. These functional groups contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving suitable starting materials such as acetylacetone and ammonium acetate.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyridine intermediate.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonation reaction, typically using methylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone involves its interaction with molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can bind to and inhibit specific enzymes, affecting metabolic pathways.

    Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.

    Inducing Oxidative Stress: It can generate reactive oxygen species, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-(methylsulfonyl)pyridine
  • 2-Chloro-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone

Uniqueness

4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-4,6-dimethyl-3-methylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S2/c1-9-8-10(2)16-14(13(9)21(3,17)18)22(19,20)12-6-4-11(15)5-7-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCLLQCLTAPATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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